Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The furan ring can be introduced through a subsequent cyclization reaction. The methoxyphenyl group is often added via electrophilic aromatic substitution. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl 6-(furan-2-yl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl 6-(thiophen-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Contains a thiophene ring instead of a furan ring, affecting its electronic properties and reactivity.
Ethyl 6-(furan-2-yl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate: The position of the methoxy group is different, leading to variations in chemical behavior.
Properties
IUPAC Name |
ethyl 6-(furan-2-yl)-4-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-3-24-20(22)19-16(18-8-5-9-25-18)11-14(12-17(19)21)13-6-4-7-15(10-13)23-2/h4-10,12,16,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNHRUPYGDAELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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